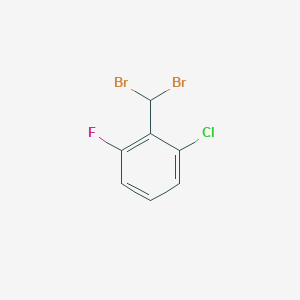
2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene (TDNCB) is a halogenated nitrobenzene compound, which has been widely used in scientific research and laboratory experiments due to its unique properties. TDNCB has the ability to interact with a variety of biomolecules, making it a useful tool in various studies.
作用機序
The mechanism of action of 2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene is not fully understood, but it is thought to interact with proteins and other biomolecules through a combination of electrostatic and hydrophobic interactions. This compound is a charged molecule, and it is thought that it binds to proteins through electrostatic interactions. Additionally, this compound has a hydrophobic nature, which allows it to interact with proteins and other biomolecules through hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on proteins and other biomolecules. It has been found to interact with a variety of enzymes, and it has been shown to inhibit the activity of some enzymes. Additionally, this compound has been found to interact with a variety of proteins, and it has been found to interfere with the activity of some proteins. Furthermore, this compound has been found to interact with some receptors, and it has been found to have an effect on the activity of some receptors.
実験室実験の利点と制限
The use of 2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene in laboratory experiments has several advantages. This compound is a relatively inexpensive compound, and it is readily available. Additionally, this compound is a small molecule, which makes it easy to work with in laboratory experiments. Furthermore, this compound is a charged molecule, which makes it easy to interact with a variety of proteins and other biomolecules.
However, the use of this compound in laboratory experiments also has some limitations. This compound is a relatively small molecule, and it can be difficult to study the interactions between this compound and proteins or other biomolecules. Additionally, this compound is a charged molecule, and it can be difficult to study the interactions between this compound and proteins or other biomolecules in aqueous solutions.
将来の方向性
The use of 2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene in laboratory experiments has the potential to be further explored in the future. This compound could be further studied to better understand the interactions between this compound and proteins or other biomolecules. Additionally, this compound could be further studied to better understand the effects of this compound on the activity of proteins or other biomolecules. Furthermore, this compound could be further studied to better understand the effects of this compound on the activity of receptors. Finally, this compound could be further studied to better understand the effects of this compound on the activity of enzymes.
合成法
2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene can be synthesized from 2,4,6-trichloro-3-nitrobenzene by a process known as chlorodifluoromethoxylation. The reaction involves the reaction of the nitrobenzene with a mixture of chlorodifluoromethane and a base catalyst, such as potassium carbonate. The reaction proceeds in the presence of a solvent, such as dichloromethane, and the final product is this compound.
科学的研究の応用
2,4,6-Trichloro-3-nitro-(chlorodifluoromethoxy)benzene has been used in various scientific research applications, including the study of proteins and other biomolecules. This compound has been used to study the structure and function of proteins, as well as the interactions between proteins and other biomolecules. It has also been used to study the activity of enzymes and other proteins, as well as to study the effects of drugs and other compounds on proteins. Additionally, this compound has been used to study the effects of environmental factors on proteins, such as temperature and pH.
特性
IUPAC Name |
1,3,5-trichloro-2-[chloro(difluoro)methoxy]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F2NO3/c8-2-1-3(9)6(17-7(11,12)13)4(10)5(2)14(15)16/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCKDKYPBLIZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)OC(F)(F)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6310884.png)











